molecular formula C16H15N3S B11844149 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine

10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine

Cat. No.: B11844149
M. Wt: 281.4 g/mol
InChI Key: RLJUCVGUHZUTPX-UHFFFAOYSA-N
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Description

10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine: is a complex organic compound that combines the structural features of phenothiazine and diazirine. Phenothiazine is a heterocyclic compound known for its applications in pharmaceuticals, particularly as antipsychotic and antihistamine agents. The diazirine moiety, characterized by a three-membered ring containing two nitrogen atoms, is often used in photoaffinity labeling due to its ability to form reactive carbene intermediates upon exposure to ultraviolet light.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine typically involves multiple steps:

    Formation of the Diazirine Intermediate: The synthesis begins with the preparation of 2-(3-Methyl-3H-diazirin-3-yl)ethanol.

    Attachment to Phenothiazine: The diazirine intermediate is then reacted with phenothiazine under specific conditions to form the final compound. This step may involve the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the diazirine ring, potentially converting it to a more stable amine derivative.

    Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the diazirine ring or the aromatic rings of phenothiazine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used in photoaffinity labeling to study protein-ligand interactions. The diazirine moiety forms reactive carbene intermediates upon exposure to ultraviolet light, allowing covalent attachment to target molecules .

Biology: In biological research, the compound is used to investigate the binding sites of proteins and other biomolecules. Its ability to form covalent bonds with nearby residues upon activation makes it a valuable tool for mapping protein interactions .

Industry: The compound’s photoaffinity labeling properties make it useful in the development of biosensors and diagnostic tools. It can be used to immobilize proteins on surfaces for various analytical applications .

Mechanism of Action

The mechanism of action of 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine involves the formation of reactive carbene intermediates upon exposure to ultraviolet light. These intermediates can insert into C-H, N-H, and O-H bonds, forming covalent attachments with nearby molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to study the interactions and binding sites of proteins and other biomolecules .

Comparison with Similar Compounds

  • 2-(3-Methyl-3H-diazirin-3-yl)ethanol
  • 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
  • 2-(3-Methyl-3H-diazirin-3-yl)ethanamine

Uniqueness: 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine is unique due to its combination of the phenothiazine and diazirine moieties. This dual functionality allows it to be used in a wide range of applications, from photoaffinity labeling to potential pharmaceutical development. The presence of the phenothiazine structure also imparts additional chemical reactivity and potential biological activity compared to simpler diazirine compounds .

Biological Activity

10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The compound is categorized under phenothiazine derivatives, which are known for their diverse pharmacological effects. The chemical structure can be represented as:

  • Molecular Formula : C₁₅H₁₄N₂S
  • Molecular Weight : 258.35 g/mol
  • CAS Number : 25055-82-7

Phenothiazine derivatives have been extensively studied for their role as neuroleptics and anesthetics. The specific compound has shown promise in the following areas:

  • Ferroptosis Inhibition : Recent studies have identified certain phenothiazine derivatives as inhibitors of ferroptosis, a form of regulated cell death associated with various diseases. For instance, a related compound demonstrated an EC₅₀ value of 0.0005 μM in inhibiting ferroptosis in HT1080 cells, indicating strong biological activity against this type of cell death .
  • Anesthetic Properties : The diazirine moiety enhances the binding affinity to ligand-gated ion channels, making it a potential candidate for anesthetic applications. A related diazirine derivative has been shown to anesthetize tadpoles with an EC₅₀ of 2.2 µM, comparable to established anesthetics like etomidate .

Structure-Activity Relationship (SAR)

The biological activity of phenothiazine derivatives is often linked to their structural components. Key findings include:

  • Substituent Effects : The presence of the diazirine group significantly affects the pharmacological profile, enhancing potency and selectivity towards specific receptors.
  • Binding Affinity : Compounds with modifications in the side chains show varied affinities for GABA and nicotinic acetylcholine receptors, indicating that structural variations can lead to significant changes in biological activity.

Case Studies

  • Ferroptosis Inhibition : A study explored the SAR of phenothiazine derivatives, revealing that modifications could lead to compounds with enhanced inhibitory effects against ferroptosis-related cell death pathways . This has implications for developing treatments for ischemic stroke and neurodegenerative diseases.
  • Anesthetic Activity : Research involving R-(+)-azietomidate demonstrated its effectiveness as a general anesthetic, showing that structural modifications can yield compounds with superior potency compared to traditional anesthetics .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundEC₅₀ ValueNotes
Ferroptosis InhibitionPromethazine Derivative0.0005 μMEffective in HT1080 cell model
Anesthetic EffectR-(+)-Azietomidate2.2 μMComparable potency to etomidate
GABA Receptor BindingR-(+)-AzietomidatePotentEnhanced GABA-induced currents
Nicotinic ReceptorR-(+)-AzietomidateHigher than S-(-)-azietomidateSelective inhibition

Properties

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

10-[2-(3-methyldiazirin-3-yl)ethyl]phenothiazine

InChI

InChI=1S/C16H15N3S/c1-16(17-18-16)10-11-19-12-6-2-4-8-14(12)20-15-9-5-3-7-13(15)19/h2-9H,10-11H2,1H3

InChI Key

RLJUCVGUHZUTPX-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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